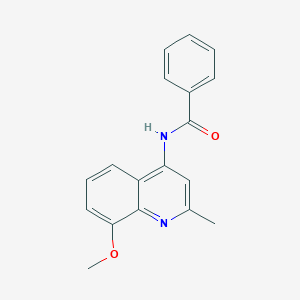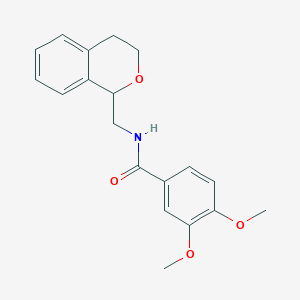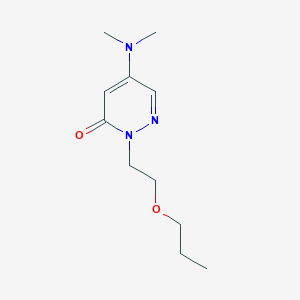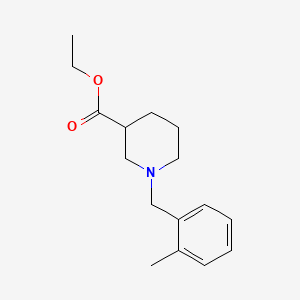![molecular formula C18H21N3O4 B5217943 2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol, also known as MNPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNPA is a derivative of piperazine, a compound commonly used in the pharmaceutical industry. MNPA is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist at the dopamine D4 receptor, which means that it blocks the action of dopamine at this receptor. This mechanism of action is thought to underlie the potential therapeutic effects of this compound in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain. This compound has also been shown to have effects on the activity of other neurotransmitters, including serotonin and glutamate. These effects are thought to be responsible for the potential therapeutic effects of this compound in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high affinity for the dopamine D4 receptor, which allows for precise targeting of this receptor. However, this compound has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to use in certain experiments. Additionally, this compound has a high potential for toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are a number of potential future directions for research on 2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of new compounds that are structurally similar to this compound but have improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic effects of this compound in the treatment of psychiatric disorders, such as addiction and depression. Additionally, this compound may have applications in the development of new drugs for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. This compound has a high affinity for the dopamine D4 receptor and has been shown to have potential therapeutic effects in the treatment of psychiatric disorders. However, this compound has limitations and potential toxicity that must be carefully monitored in lab experiments. There are a number of potential future directions for research on this compound, including the development of new compounds and the investigation of its therapeutic potential in the treatment of neurological disorders.
Méthodes De Synthèse
2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol can be synthesized through a multi-step process that involves the reaction of piperazine with 4-nitrobenzyl chloride, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with 2-methoxy-4-hydroxybenzaldehyde. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise.
Applications De Recherche Scientifique
2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been used in studies to investigate the role of the dopamine D4 receptor in the development of addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
2-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-25-18-12-14(2-7-17(18)22)13-19-8-10-20(11-9-19)15-3-5-16(6-4-15)21(23)24/h2-7,12,22H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAHQDWSKCZGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)




![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)
